Asterriquinol D dimethyl ether

Description

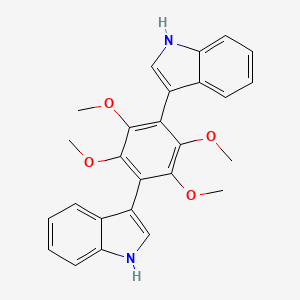

3,3'-(2,3,5,6-tetramethoxy-1,4-phenylene)bis-1H-indole has been reported in Aspergillus sclerotiorum and Phoma herbarum with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[4-(1H-indol-3-yl)-2,3,5,6-tetramethoxyphenyl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4/c1-29-23-21(17-13-27-19-11-7-5-9-15(17)19)25(31-3)26(32-4)22(24(23)30-2)18-14-28-20-12-8-6-10-16(18)20/h5-14,27-28H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKDFRJCVQJIIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1OC)C2=CNC3=CC=CC=C32)OC)OC)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Asterriquinol D Dimethyl Ether: Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asterriquinol D dimethyl ether is a fungal metabolite belonging to the asterriquinone class of compounds. These natural products have garnered significant interest within the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the natural source, detailed experimental protocols for isolation and characterization, and the known biological activities of this compound, with a focus on its interaction with key signaling pathways.

Natural Source

This compound is a secondary metabolite produced by several species of fungi, primarily within the genus Aspergillus. It has been successfully isolated and identified from the following fungal strains:

-

Aspergillus kumbius : An Australian soil fungus, identified as a significant producer of this compound.[1]

-

Aspergillus terreus : This species is a known source of a variety of bioactive secondary metabolites, including the asterriquinone family.

-

Aspergillus candidus : Another species of Aspergillus from which asterriquinones have been isolated.

-

Penicillium citreonigrum : This fungus has also been reported as a source of this compound.

Quantitative Data

The biological activity of this compound has been quantified against specific cell lines and pathogens. The following table summarizes the available data.

| Compound | Assay | Cell Line/Organism | IC50 | Reference |

| This compound | Cytotoxicity Assay | Mouse Myeloma NS-1 | 28 µg/mL | [2][3] |

| This compound | Antiprotozoal Assay | Tritrichomonas foetus | - | [3] |

Experimental Protocols

The following protocols are based on methodologies reported for the isolation and characterization of asterriquinones from fungal cultures, with specific details adapted from the study of Aspergillus kumbius.

Fungal Cultivation

-

Organism : Aspergillus kumbius (FRR6049)

-

Media : A variety of solid media can be used to support the production of secondary metabolites. A suitable medium consists of (g/L): Glucose (10), Peptone (5), Yeast Extract (3), Malt Extract (3), and Agar (20) in distilled water.

-

Incubation : Cultures are maintained at 25°C in the dark for 14 days to allow for sufficient growth and metabolite production.

Extraction of Secondary Metabolites

-

Harvesting : The fungal mycelium and agar from the culture plates are diced and transferred to a suitable extraction vessel.

-

Solvent Extraction : An equal volume of a mixture of ethyl acetate and methanol (e.g., 1:1 v/v) is added to the vessel.

-

Homogenization : The mixture is thoroughly homogenized to ensure efficient extraction of the metabolites.

-

Filtration : The homogenate is filtered to separate the solid fungal mass from the liquid extract.

-

Solvent Removal : The organic solvent is removed from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Isolation and Purification of this compound

-

Initial Fractionation : The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC) : Fractions containing the compound of interest are further purified by reversed-phase HPLC.

-

Column : A C18 column is typically used.

-

Mobile Phase : A gradient of acetonitrile and water is a common mobile phase. The specific gradient profile should be optimized to achieve the best separation.

-

Detection : A photodiode array (PDA) detector is used to monitor the elution of compounds, with the characteristic UV absorbance of asterriquinones aiding in their identification.

-

-

Structure Elucidation : The purified this compound is characterized using standard spectroscopic techniques, including:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the chemical structure.

-

Signaling Pathway Inhibition

The asterriquinone class of compounds has been shown to inhibit the interaction between the Epidermal Growth Factor Receptor (EGFR) and the Growth factor receptor-bound protein 2 (Grb2). This interaction is a critical step in the activation of the Ras-MAPK signaling pathway, which is often dysregulated in cancer.

EGFR-Grb2-Ras-MAPK Signaling Pathway

The following diagram illustrates the canonical EGFR-Grb2-Ras-MAPK signaling pathway. The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues on its intracellular domain. Grb2, an adaptor protein containing an SH2 domain, recognizes and binds to these phosphotyrosine residues. This recruitment of Grb2 brings the Son of Sevenless (SOS) protein to the plasma membrane, where it acts as a guanine nucleotide exchange factor (GEF) for Ras. SOS facilitates the exchange of GDP for GTP on Ras, leading to its activation. Activated Ras then initiates a downstream phosphorylation cascade involving RAF, MEK, and ERK (MAPK), ultimately leading to changes in gene expression that promote cell proliferation, differentiation, and survival.

Caption: EGFR-Grb2-Ras-MAPK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Grb2 Binding Inhibition

A common method to assess the inhibition of the Grb2-EGFR interaction is a competitive binding assay, often utilizing techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or fluorescence polarization.

-

Reagent Preparation :

-

Recombinant Grb2 protein (specifically the SH2 domain).

-

A biotinylated phosphopeptide corresponding to the Grb2 binding site on EGFR.

-

Streptavidin-coated microplates.

-

A detection antibody conjugated to an enzyme (e.g., HRP).

-

Test compound (this compound) at various concentrations.

-

-

Assay Procedure :

-

The streptavidin-coated plates are incubated with the biotinylated phosphopeptide.

-

The plates are washed to remove unbound peptide.

-

A mixture of the Grb2-SH2 domain and the test compound (or vehicle control) is added to the wells and incubated.

-

The plates are washed again to remove unbound Grb2.

-

The detection antibody is added, which binds to the captured Grb2.

-

After another washing step, a substrate for the enzyme is added, and the resulting signal (e.g., colorimetric or fluorescent) is measured.

-

-

Data Analysis : The signal intensity is inversely proportional to the binding of the test compound. The IC50 value, representing the concentration of the inhibitor that displaces 50% of the bound Grb2, is calculated.

Caption: Experimental workflow for a Grb2-EGFR binding inhibition assay.

References

Unlocking the Pharmacopoeia of Aspergillus kumbius: A Technical Guide to Its Secondary Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fungal kingdom represents a vast and largely untapped reservoir of novel bioactive compounds. Within the diverse genus Aspergillus, numerous species are well-documented producers of a wide array of secondary metabolites with significant pharmacological potential. While species such as Aspergillus fumigatus and Aspergillus niger have been extensively studied, many others, including Aspergillus kumbius, remain relatively unexplored. This technical guide provides a comprehensive framework for the systematic investigation of the secondary metabolome of Aspergillus kumbius. Drawing upon established methodologies for the Aspergillus genus, this document outlines detailed protocols for cultivation, extraction, isolation, characterization, and bioactivity screening of its secondary metabolites. Furthermore, it delves into the underlying biosynthetic pathways and their regulation, offering a roadmap for the discovery and development of novel therapeutic agents from this promising fungal species.

Introduction to Aspergillus kumbius and its Therapeutic Potential

Aspergillus kumbius, a filamentous fungus isolated from soil, has demonstrated potential in producing secondary metabolites with notable biological activities. Preliminary studies have indicated that extracts from A. kumbius possess both antitumor and antimicrobial properties, suggesting a rich and uncharacterized secondary metabolome.[1] The exploration of such lesser-studied species is crucial for the discovery of novel chemical scaffolds that can address the growing challenges of drug resistance and the need for new therapeutic interventions. This guide serves as a comprehensive resource for researchers aiming to unlock the chemical diversity and therapeutic potential of Aspergillus kumbius.

Cultivation and Optimization of Secondary Metabolite Production

The production of secondary metabolites in fungi is highly dependent on cultivation conditions. Optimization of these parameters is a critical first step to induce and enhance the biosynthesis of target compounds. The "One Strain, Many Compounds" (OSMAC) approach is a fundamental strategy in this endeavor, involving the systematic variation of culture conditions to explore the full metabolic potential of a fungal strain.[2]

Culture Media

A variety of liquid and solid media can be employed for the cultivation of Aspergillus kumbius. The choice of medium can significantly influence the profile of secondary metabolites produced.

Table 1: Commonly Used Fungal Culture Media

| Medium Name | Composition | Typical Application |

| Potato Dextrose Broth/Agar (PDB/PDA) | Potato Extract, Dextrose, Agar (for solid) | General purpose growth and secondary metabolite production. |

| Yeast Extract Sucrose (YES) Agar | Yeast Extract, Sucrose, Agar | Often used to promote mycotoxin and other secondary metabolite production. |

| Czapek-Dox Agar | Sucrose, Sodium Nitrate, Dipotassium Phosphate, Magnesium Sulfate, Potassium Chloride, Ferrous Sulfate, Agar | A defined medium useful for studying the effects of specific nutrients. |

| Malt Extract Broth/Agar (MEB/MEA) | Malt Extract, Peptone, Dextrose, Agar (for solid) | Widely used for the cultivation of fungi. |

Fermentation Parameters

Beyond the choice of media, several physical and chemical parameters of the fermentation process must be optimized.

Table 2: Key Fermentation Parameters for Optimization

| Parameter | Range/Options | Rationale |

| Temperature | 25-37°C | Secondary metabolism can be temperature-dependent.[3][4] |

| pH | 4.0 - 8.0 | Influences enzyme activity and nutrient uptake. |

| Aeration | Static or Shaking (e.g., 150-250 rpm) | Oxygen availability is critical for many biosynthetic pathways. |

| Incubation Time | 7 - 28 days | Secondary metabolite production often occurs in the stationary phase of growth. |

| Carbon Source | Glucose, Sucrose, Maltose, etc. | Different carbon sources can trigger different metabolic pathways. |

| Nitrogen Source | Peptone, Yeast Extract, Ammonium, Nitrate | The type and concentration of nitrogen can regulate secondary metabolism.[5] |

Experimental Workflow for Cultivation

The following diagram illustrates a typical workflow for the cultivation of Aspergillus kumbius for secondary metabolite production.

Extraction and Isolation of Secondary Metabolites

Following cultivation, the next crucial step is the efficient extraction and subsequent isolation of the secondary metabolites from the fungal biomass and culture medium.

Extraction Protocols

The choice of extraction solvent is critical and depends on the polarity of the target compounds. A multi-solvent extraction approach is often employed to capture a broad spectrum of metabolites.

Protocol 3.1: Solvent Extraction from Liquid Culture

-

Separate the mycelial biomass from the culture broth by filtration.

-

Culture Broth Extraction:

-

Extract the filtered broth sequentially with solvents of increasing polarity, for example, ethyl acetate followed by n-butanol.

-

For each solvent, mix equal volumes of the broth and solvent in a separatory funnel, shake vigorously, and allow the layers to separate.

-

Collect the organic layer and repeat the extraction process on the aqueous layer.

-

Combine the respective organic extracts and concentrate them under reduced pressure using a rotary evaporator.

-

-

Mycelial Extraction:

-

The mycelial mat is typically freeze-dried and ground to a fine powder.

-

The powdered mycelium is then extracted with a solvent such as methanol or a mixture of chloroform and methanol.[6]

-

The extraction can be performed by maceration or sonication.

-

The solvent is then filtered and evaporated to yield the crude mycelial extract.

-

Isolation and Purification

The crude extracts are complex mixtures that require further separation to isolate individual compounds. Chromatographic techniques are the cornerstone of this purification process.

Table 3: Chromatographic Techniques for Isolation of Fungal Metabolites

| Technique | Principle | Application |

| Silica Gel Column Chromatography | Adsorption chromatography based on polarity. | Initial fractionation of crude extracts.[7] |

| Sephadex LH-20 Column Chromatography | Size exclusion and adsorption chromatography. | Separation of compounds with similar polarities, particularly phenolics and alkaloids. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity (reversed-phase) or other interactions. | Final purification of compounds.[7][8] |

| Preparative Thin-Layer Chromatography (TLC) | Adsorption chromatography on a plate. | Small-scale purification of compounds.[7] |

Experimental Workflow for Extraction and Isolation

The following diagram outlines a typical workflow for the extraction and isolation of secondary metabolites from Aspergillus kumbius.

Structural Elucidation and Characterization

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic and spectrometric techniques.

Table 4: Analytical Techniques for Structural Elucidation

| Technique | Information Provided |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides the molecular weight and molecular formula of the compound. Tandem MS (MS/MS) gives fragmentation patterns useful for structural insights.[8][9][10][11] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments provide detailed information about the carbon-hydrogen framework and connectivity of the molecule, allowing for complete structure determination.[7][9] |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the presence of chromophores and conjugation in the molecule. |

| X-ray Crystallography | Provides the absolute configuration and three-dimensional structure of a crystalline compound. |

Bioactivity Screening

To identify the therapeutic potential of the isolated compounds, a battery of in vitro bioassays is performed.

Antimicrobial Assays

Protocol 5.1.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (standard antibiotic) and negative (solvent) controls.

-

Incubate the plates at the appropriate temperature and duration for the test organism.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[12]

Protocol 5.1.2: Agar Well/Disc Diffusion Assay

-

A standardized inoculum of the test microorganism is spread evenly onto the surface of an agar plate.

-

Sterile paper discs impregnated with the test compound or wells made in the agar are placed on the surface.

-

The plates are incubated, and the antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the disc or well.[13][14]

Anticancer Assays

Protocol 5.2.1: MTT Assay for Cytotoxicity

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[15][16]

Table 5: Common Bioassays for Fungal Secondary Metabolites

| Assay Type | Target | Endpoint Measured |

| Antimicrobial | Bacteria, Fungi | Minimum Inhibitory Concentration (MIC), Zone of Inhibition |

| Anticancer | Cancer Cell Lines | IC₅₀ (Inhibitory Concentration 50%) |

| Antioxidant | DPPH, ABTS radicals | Radical Scavenging Activity |

| Enzyme Inhibition | Specific enzymes (e.g., kinases, proteases) | IC₅₀ |

Biosynthetic Pathways and Their Regulation

Understanding the genetic basis of secondary metabolite production is crucial for pathway engineering and yield improvement. The biosynthesis of most fungal secondary metabolites is orchestrated by large, multi-domain enzymes encoded by genes organized in biosynthetic gene clusters (BGCs).

Major Biosynthetic Pathways

-

Polyketide Synthases (PKSs): These enzymes produce a vast array of compounds by the iterative condensation of small carboxylic acid units.[17]

-

Non-ribosomal Peptide Synthetases (NRPSs): These enzymes synthesize peptides without the use of ribosomes, often incorporating non-proteinogenic amino acids.[17]

-

PKS-NRPS Hybrids: Some gene clusters contain hybrid enzymes that combine modules from both PKS and NRPS pathways, leading to the production of complex hybrid molecules.[18][19][20][21][22]

-

Terpene Synthases: These enzymes produce a diverse class of hydrocarbons derived from isoprene units.

Regulation of Secondary Metabolism

The expression of BGCs is tightly regulated by a complex network of transcription factors and signaling pathways in response to various environmental cues.

-

Global Regulators: Proteins like LaeA and the Velvet complex (VeA, VelB) are known to be master regulators of secondary metabolism in many Aspergillus species.[3][4][23][24]

-

Pathway-Specific Transcription Factors: Most BGCs contain their own transcription factors that control the expression of the genes within that cluster.

-

Environmental Factors: Light, temperature, pH, and nutrient availability can all influence the expression of BGCs.[3][4][25]

The following diagram illustrates the general regulation of a secondary metabolite biosynthetic gene cluster in Aspergillus.

Conclusion and Future Perspectives

Aspergillus kumbius represents a promising yet understudied resource for the discovery of novel bioactive secondary metabolites. The systematic application of the methodologies outlined in this guide will be instrumental in isolating and characterizing its chemical constituents and evaluating their therapeutic potential. Future research should focus on genome sequencing of A. kumbius to identify its biosynthetic gene clusters, which will enable targeted genome mining and heterologous expression approaches to unlock its full metabolic capabilities. The integration of metabolomics and genomics will undoubtedly accelerate the discovery of new drug leads from this and other unexplored fungal species.

References

- 1. The Novel Compounds with Biological Activity Derived from Soil Fungi in the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 3. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Phenotypic Screening Approach to Identify Anticancer Compounds Derived from Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The chemical identification and analysis of Aspergillus nidulans secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Metabolite Profiling of Aspergillus fumigatus KMM4631 and Its Co-Cultures with Other Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study on Secondary Metabolites of Endophytic Fungus, Aspergillus fumigatus, from Crocus sativus L. Guided byUHPLC-HRMS/MS-Based Molecular Network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. Marine Bioactive Compounds against Aspergillus fumigatus: Challenges and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scienceopen.com [scienceopen.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. journal.waocp.org [journal.waocp.org]

- 17. Genetics of Polyketide Metabolism in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Genus level analysis of PKS-NRPS and NRPS-PKS hybrids reveals their origin in Aspergilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phylogenetic Study of Polyketide Synthases and Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An Aspergillus flavus secondary metabolic gene cluster containing a hybrid PKS-NRPS is necessary for synthesis of the 2-pyridones, leporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Small NRPS-like enzymes in Aspergillus sections Flavi and Circumdati selectively form substituted pyrazinone metabolites [frontiersin.org]

- 22. Genomics-driven discovery of PKS-NRPS hybrid metabolites from Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The evolution of secondary metabolism regulation and pathways in the Aspergillus genus [ir.vanderbilt.edu]

An In-depth Technical Guide to CAS Number 287117-66-2 (Asterriquinol D Dimethyl Ether)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asterriquinol D dimethyl ether (CAS 287117-66-2) is a fungal metabolite belonging to the bis-indolyl benzenoid class of natural products.[1][2] Isolated from fungi such as Aspergillus kumbius, Penicillium citreonigrum, and Aspergillus terreus, this compound has garnered interest due to its reported biological activities, including cytotoxicity against cancer cell lines and inhibitory effects against parasitic protozoa.[2][3][] This technical guide provides a comprehensive overview of the known properties, biological activities, and potential mechanisms of action of this compound, intended to serve as a resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is characterized by a central tetramethoxy-substituted benzene ring flanked by two indole moieties. This structure is foundational to its chemical properties and biological interactions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 287117-66-2 | [3] |

| Formal Name | 3,3'-(2,3,5,6-tetramethoxy-1,4-phenylene)bis-1H-indole | [3] |

| Molecular Formula | C₂₆H₂₄N₂O₄ | [3] |

| Molecular Weight | 428.5 g/mol | [3] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO | [3] |

| Purity | ≥95% (commercially available) | [3] |

| Storage | -20°C | [3] |

| Natural Source | Aspergillus kumbius, Penicillium citreonigrum, Aspergillus terreus | [2][] |

Biological Activity and Quantitative Data

This compound has demonstrated notable in vitro biological activity. The primary reported activities are cytotoxicity against a mouse myeloma cell line and inhibition of the protozoan parasite Tritrichomonas foetus.

Table 2: Quantitative Biological Activity Data for this compound

| Activity | Cell Line / Organism | IC₅₀ | Source |

| Cytotoxicity | NS-1 Mouse Myeloma Cells | 28 µg/mL | [5] |

| Anti-parasitic | Tritrichomonas foetus | 100 µg/mL | [3] |

It is important to note a discrepancy in the scientific literature regarding the cytotoxicity of this compound. While the primary isolation paper and commercial suppliers report the cytotoxic activity detailed above, an earlier study on the structure-activity relationships of related asterriquinones suggested that the dimethyl ether derivative was not cytotoxic. This highlights a need for further independent verification of its biological activity.

Proposed Mechanism of Action

The precise signaling pathways and molecular targets of this compound have not been explicitly elucidated. However, studies on structurally related asterriquinone analogs provide a plausible mechanism of action for its cytotoxic effects. The cytotoxicity of asterriquinone derivatives has been linked to their ability to induce DNA interstrand cross-links, which can trigger apoptosis. This process is often initiated by the accumulation of the compound in the G1 phase of the cell cycle.

Caption: Proposed mechanism of cytotoxicity for this compound.

Experimental Protocols

Cytotoxicity Assay against NS-1 Mouse Myeloma Cells

A standard colorimetric assay, such as the MTT or XTT assay, is typically used to determine cytotoxicity.

Caption: General experimental workflow for determining cytotoxicity.

Inhibition Assay for Tritrichomonas foetus

The inhibitory activity against T. foetus is typically assessed by monitoring the growth of the parasite in the presence of the test compound.

Caption: General experimental workflow for anti-parasitic screening.

Synthesis

There is no published total synthesis for this compound. The compound is currently obtained through isolation from its natural fungal sources. However, a general synthetic strategy for the bis-indolyl benzenoid core can be proposed based on established organic chemistry principles, likely involving a double Suzuki or Stille cross-coupling reaction.

Caption: A plausible synthetic route to the core structure.

Conclusion and Future Directions

This compound is a fungal metabolite with reported cytotoxic and anti-parasitic activities. Its bis-indolyl benzenoid structure presents an interesting scaffold for further medicinal chemistry exploration. Key areas for future research include:

-

Confirmation of Biological Activity: Independent verification of its cytotoxicity to resolve the conflicting reports in the literature.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand the basis of its bioactivity.

-

Total Synthesis: Development of a robust and efficient total synthesis to enable the production of analogs for structure-activity relationship studies.

-

In Vivo Efficacy: Evaluation of its therapeutic potential in animal models of cancer and parasitic diseases.

This technical guide provides a summary of the current knowledge on this compound. Further research is warranted to fully explore its potential as a lead compound in drug discovery.

References

Spectroscopic Profile of Asterriquinol D Dimethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Asterriquinol D dimethyl ether, a bis-indolyl benzenoid fungal metabolite. The information presented herein is intended to support research and development efforts in natural product chemistry, drug discovery, and analytical sciences.

Core Spectroscopic Data

The structural elucidation of this compound, scientifically known as 3,3'-(2,3,5,6-tetramethoxy-1,4-phenylene)bis-1H-indole, relies on a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, Acetone-d₆)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| NH | 10.19 | br s | |

| 2 | 7.21 | d | 2.8 |

| 4 | 7.50 | d | 7.9 |

| 5 | 7.02 | ddd | 7.9, 7.1, 1.0 |

| 6 | 7.10 | ddd | 8.1, 7.1, 1.1 |

| 7 | 7.39 | d | 8.1 |

| OMe | 3.66 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, Acetone-d₆)

| Position | Chemical Shift (δ) ppm |

| 2 | 125.1 |

| 3 | 114.3 |

| 3a | 128.5 |

| 4 | 120.3 |

| 5 | 119.8 |

| 6 | 122.2 |

| 7 | 112.3 |

| 7a | 138.0 |

| 1' | 120.2 |

| 2' | 153.2 |

| OMe | 60.7 |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | Mass-to-Charge Ratio (m/z) |

| HR-ESI-MS | [M+H]⁺ | 429.1758 |

Experimental Protocols

The spectroscopic data presented above were acquired using standard, high-resolution analytical instrumentation. The following provides a general description of the methodologies typically employed for the analysis of this compound and related bis-indolyl benzenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of pure this compound is dissolved in a deuterated solvent, typically acetone-d₆, in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker 600 MHz instrument.

-

¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Chemical shifts are referenced to the residual solvent signal.

-

¹³C NMR Acquisition: One-dimensional carbon NMR spectra are acquired with proton decoupling. Chemical shifts are referenced to the solvent signal.

-

2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.

High-Resolution Mass Spectrometry (HR-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

-

Instrumentation: The sample solution is introduced into a high-resolution mass spectrometer, commonly an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. The high resolution and mass accuracy of the instrument allow for the determination of the elemental composition of the ion, confirming the molecular formula of the compound.

Workflow for Spectroscopic Analysis

The logical flow of acquiring and interpreting spectroscopic data for a natural product like this compound is crucial for its unambiguous identification. The following diagram illustrates this general workflow.

Caption: General workflow for the spectroscopic analysis of a natural product.

Unraveling the Cytotoxic Maze: A Technical Guide to Understanding Cell Death in Mouse Myeloma NS-1 Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms and experimental methodologies surrounding the cytotoxic effects on mouse myeloma NS-1 cells. As a pivotal model in biomedical research and monoclonal antibody production, understanding the pathways that lead to NS-1 cell death is paramount for optimizing therapeutic strategies and improving biopharmaceutical manufacturing processes. This document provides a comprehensive overview of key cytotoxic pathways, detailed experimental protocols, and a quantitative analysis of cytotoxic effects.

Core Signaling Pathways in NS-1 Cell Cytotoxicity

The induction of cytotoxicity in NS-1 cells, and myeloma cells in general, is a complex process orchestrated by a network of signaling pathways. These pathways can be triggered by a diverse array of stimuli, including chemotherapeutic agents, viral proteins, and components of the immune system. Below, we dissect the pivotal signaling cascades implicated in NS-1 cell death.

The Intrinsic (Mitochondrial) Apoptosis Pathway

A central mechanism governing programmed cell death is the intrinsic apoptosis pathway, which is initiated by intracellular stress signals. In response to cytotoxic stimuli, the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is disrupted, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological hallmarks of apoptosis.[1]

Cell Cycle Arrest and Cytotoxicity

Many cytotoxic agents exert their effects by inducing cell cycle arrest, preventing the proliferation of cancer cells. For instance, the nonstructural protein 1 (NS1) of certain parvoviruses has been shown to induce cell cycle arrest at the G1 or G2/M phase in various cell types.[1][2][3] This arrest is often mediated by the activation of DNA damage response pathways, such as the ATR-Chk1-CDC25C-CDK1 pathway.[2] Prolonged cell cycle arrest can subsequently trigger apoptosis.

Quantitative Analysis of Cytotoxic Effects

The following tables summarize the cytotoxic effects of various compounds on myeloma cell lines. While not all data is specific to NS-1 cells, it provides a valuable comparative framework for understanding the relative potency of different cytotoxic agents.

| Compound | Cell Line | Assay | IC50 / % Lysis | Reference |

| Apigenin | NCI-H929 | Resazurin | 10.73 ± 3.21 µM | [4] |

| NK-92 (E:T 10:1) | U266 | Chromium Release | 80% | [5] |

| NK-92 (E:T 10:1) | NCI-H929 | Chromium Release | 30% | [5] |

| NK-92 (E:T 10:1) | RPMI 8226 | Chromium Release | 25% | [5] |

| KHYG-1 (E:T 10:1) | RPMI 8226 | Chromium Release | 50% | [5] |

| KHYG-1 (E:T 10:1) | U266 | Chromium Release | 40% | [5] |

| KHYG-1 (E:T 10:1) | NCI-H929 | Chromium Release | 30% | [5] |

| Teriflunomide (500 µM) | RPMI-8226 | Annexin V/PI | >80% apoptotic cells | [6] |

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reproducible and comparable data in cytotoxicity studies. The following sections provide methodologies for key assays used to assess the cytotoxic effects on NS-1 cells.

Cell Viability Assays

Cell viability assays are fundamental for quantifying the dose-dependent effects of a cytotoxic compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods that measure the metabolic activity of cells, which is indicative of cell viability.[7][8][9][10]

Protocol:

-

Cell Seeding: Seed NS-1 cells in a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of culture medium.

-

Compound Treatment: Add the test compound at various concentrations and incubate for the desired period (e.g., 24, 48, 72 hours).

-

Reagent Addition:

-

Solubilization (MTT only): Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm for MTT and 490 nm for MTS using a microplate reader.

Apoptosis Assays

Apoptosis assays are crucial for determining if cell death is occurring through a programmed pathway.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]

Protocol:

-

Cell Treatment: Treat NS-1 cells with the cytotoxic compound for the desired time.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

Cell cycle analysis helps to determine if a cytotoxic compound induces cell cycle arrest.

PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of the cell cycle phase (G0/G1, S, G2/M).[14][15]

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest NS-1 cells as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.

-

Washing: Wash the cells with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

Conclusion

The study of cytotoxic effects on mouse myeloma NS-1 cells is a multifaceted field that requires a robust understanding of intricate signaling pathways and the application of precise experimental techniques. This guide provides a foundational framework for researchers, scientists, and drug development professionals to navigate this complex landscape. By leveraging the detailed protocols and pathway diagrams presented, researchers can design and execute well-controlled experiments to elucidate the mechanisms of novel cytotoxic agents and contribute to the development of more effective cancer therapies and improved biomanufacturing processes. The provided quantitative data serves as a valuable benchmark for future studies in this critical area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. Parvovirus B19 NS1 protein induces cell cycle arrest at G2-phase by activating the ATR-CDC25C-CDK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity of apigenin toward multiple myeloma cell lines and suppression of iNOS and COX-2 expression in STAT1-transfected HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural killer cell lines preferentially kill clonogenic multiple myeloma cells and decrease myeloma engraftment in a bioluminescent xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Apoptosis Assays [sigmaaldrich.com]

- 12. Apoptosis Detection Assays | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. corefacilities.iss.it [corefacilities.iss.it]

- 15. cancer.wisc.edu [cancer.wisc.edu]

Activity Against Tritrichomonas foetus: A Technical Guide for Researchers

This guide provides an in-depth overview of the compounds and methodologies used to assess activity against Tritrichomonas foetus, a protozoan parasite responsible for bovine trichomonosis and feline intestinal trichomonosis. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Quantitative Data on Anti-Tritrichomonas foetus Activity

The following tables summarize the in vitro and in vivo efficacy of various compounds against Tritrichomonas foetus. This data is compiled from multiple studies and provides a comparative look at the potency of different chemical entities.

Table 1: In Vitro Activity of Investigated Compounds Against Tritrichomonas foetus

| Compound Class | Compound | Strain(s) | Key Metric | Concentration | Incubation Time | Reference |

| Nitroimidazoles | Ronidazole | Feline isolates | MLC | < 0.1 µg/mL | 48 hours | [1] |

| Metronidazole | Feline isolates | MIC | 0.02-0.39 µg/mL | 48 hours | [2] | |

| Tinidazole | Feline isolate | - | Killed at ≥ 10 µg/mL | Not Specified | [3] | |

| Gold Compounds | Auranofin | Feline isolates | MLC | Not Specified | Not Specified | [4] |

| Benzimidazoles | Mebendazole | Not Specified | IC50 | Not Specified | Not Specified | [5] |

| Albendazole | Not Specified | IC50 | Not Specified | Not Specified | [5] | |

| Thiabendazole | Not Specified | IC50 | Not Specified | Not Specified | [5] | |

| Disinfectants/Antiseptics | Chlorhexidine Gluconate | ATCC & IA-1 | EC50 | 0.0002-0.0004% | 10 minutes | [6] |

| Ethanol | ATCC & IA-1 | EC50 | 23.1-26.1% | 10 minutes | [6] | |

| Sodium Hypochlorite (Bleach) | ATCC & IA-1 | EC50 | 0.004-0.005% | 10 minutes | [6] | |

| Proteasome Inhibitors | Bortezomib | Multiple strains | Activity | Low micromolar | Not Specified | [7] |

Abbreviations: MLC - Minimum Lethal Concentration; MIC - Minimum Inhibitory Concentration; IC50 - Half-maximal Inhibitory Concentration; EC50 - Half-maximal Effective Concentration; ATCC - American Type Culture Collection.

Table 2: In Vivo Efficacy of Selected Compounds Against Tritrichomonas foetus

| Compound | Animal Model | Dosing Regimen | Outcome | Reference |

| Ronidazole | Cats | 30 mg/kg, PO, once daily for 14 days | Effective in resolving diarrhea and eradicating the organism. | [8][9] |

| Tinidazole | Cats (experimental infection) | 30 mg/kg, PO, once daily for 14 days | Decreased detection of T. foetus, but did not eradicate the infection in all cats. | [3] |

| Auranofin | Cats (naturally occurring infection) | 0.5-3 mg/cat for 7 days | Ineffective in vivo, despite in vitro lethality. | [4] |

| Bortezomib | Mice (vaginal infection) | 0.05 mg/dose, intravaginally, 5 doses over 2.5 days | Significant reduction in trophozoite numbers. | [10][11] |

| Gold(I) compound CPD4 | Mice (vaginal infection) | 0.05 mg/dose, intravaginally, 5 doses over 2.5 days | Significant reduction in trophozoite numbers. | [10][11] |

Abbreviations: PO - Per os (by mouth).

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for assessing the activity of compounds against Tritrichomonas foetus.

In Vitro Drug Susceptibility Testing

This protocol is a synthesized methodology based on practices described in the scientific literature for determining the minimum inhibitory concentration (MIC) and minimum lethal concentration (MLC) of compounds against T. foetus.

2.1.1 Organism and Culture Conditions

-

Organism: Axenically cultured Tritrichomonas foetus trophozoites (specific strain information should be reported).

-

Culture Medium: TYM (Trypticase-Yeast Extract-Maltose) medium supplemented with 10% heat-inactivated bovine serum.

-

Incubation: Cultures are maintained at 37°C in an anaerobic environment (e.g., anaerobic jar with a gas-generating system).

2.1.2 Preparation of Drug Solutions

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Perform serial dilutions of the stock solution in TYM medium to achieve the desired final concentrations for the assay. Ensure the final solvent concentration is non-toxic to the trophozoites.

2.1.3 Susceptibility Assay (Broth Microdilution)

-

In a 96-well microtiter plate, add 100 µL of the diluted drug solutions to triplicate wells for each concentration.

-

Include positive control wells (trophozoites with no drug) and negative control wells (medium only).

-

Prepare a suspension of log-phase T. foetus trophozoites and adjust the concentration to 2 x 10^5 organisms/mL in fresh TYM medium.

-

Add 100 µL of the trophozoite suspension to each well (except the negative control), resulting in a final concentration of 1 x 10^5 organisms/mL.

-

Seal the plate and incubate at 37°C under anaerobic conditions for 48 hours.

2.1.4 Determination of MIC and MLC

-

MIC Determination: After incubation, resuspend the contents of each well and examine a sample from each well under a light microscope. The MIC is the lowest concentration of the compound at which there is a complete absence of motile trophozoites.

-

MLC Determination: Following MIC determination, take a 10 µL aliquot from each well that shows no motile organisms and inoculate it into 1 mL of fresh, drug-free TYM medium. Incubate these subcultures for an additional 48 hours at 37°C under anaerobic conditions. The MLC is the lowest concentration from the original assay that results in no growth in the subculture.

Murine Model of Vaginal Infection

This protocol outlines a common in vivo model used to assess the efficacy of therapeutic agents against T. foetus infection.

2.2.1 Animals

-

Species and Strain: Female BALB/c mice, 3-4 weeks of age.

-

Acclimation: House the animals under standard laboratory conditions for at least one week prior to the experiment.

2.2.2 Inoculum Preparation

-

Culture T. foetus trophozoites to the mid-logarithmic phase of growth.

-

Harvest the trophozoites by centrifugation and wash them with sterile phosphate-buffered saline (PBS).

-

Resuspend the parasites in a small volume of TYM medium to a final concentration of 2 x 10^8 trophozoites/mL. Viability should be confirmed by motility and be >95%.

2.2.3 Infection Procedure

-

Slowly administer 5 µL of the parasite suspension (containing 10^6 trophozoites) intravaginally to each mouse using a micropipette.

2.2.4 Treatment Regimen

-

Prepare the test compound in a suitable vehicle (e.g., hypromellose solution for vaginal administration).

-

Initiate treatment at a specified time point post-infection (e.g., 24 hours).

-

Administer the compound according to the planned dosing schedule (e.g., intravaginal instillation of 5 µL containing 0.05 mg of the drug, twice daily for 2.5 days). A vehicle control group should be included.

2.2.5 Assessment of Infection

-

At predetermined time points (e.g., 4 days post-infection), perform a vaginal lavage by gently flushing the vagina with 30 µL of TYM medium.

-

Collect the lavage fluid and dilute it to a final volume of 120 µL.

-

Load a 10 µL aliquot of the diluted lavage onto a hemocytometer.

-

Count the number of motile trophozoites under a phase-contrast microscope to determine the infectious load.

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate important mechanisms in the interaction of Tritrichomonas foetus with its host and the mode of action of a key class of drugs.

Pathogenicity Pathway of Tritrichomonas foetus

The pathogenicity of T. foetus is a multi-step process initiated by the adhesion of the parasite to the host's epithelial cells. This adhesion is a prerequisite for the delivery of cytotoxic molecules, including cysteine proteases, which ultimately lead to host cell death through apoptosis.

Activation of Nitroimidazoles in Tritrichomonas foetus

Nitroimidazole drugs, such as metronidazole and ronidazole, are prodrugs that require activation within the parasite to become cytotoxic. This activation occurs in the hydrogenosome, an organelle unique to certain anaerobic eukaryotes, through a process of chemical reduction.

Experimental Workflow for In Vitro Drug Screening

A systematic workflow is essential for the efficient screening of compounds for anti-Tritrichomonas foetus activity. This diagram outlines the key stages from compound preparation to the determination of efficacy.

References

- 1. Adhesion of Tritrichomonas foetus to Bovine Vaginal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomeddiagnostics.com [biomeddiagnostics.com]

- 3. Metronidazole - Wikipedia [en.wikipedia.org]

- 4. Characterization of a cysteine protease from Tritrichomonas foetus that induces host-cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Murine Models of Vaginal Trichomonad Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tritrichomonas foetus Induces Apoptotic Cell Death in Bovine Vaginal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Murine models of vaginal trichomonad infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vaginal Tritrichomonas foetus infection in mice as an in vivo model for drug development against Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay Conditions and the Demonstration of Nitroimidazole Resistance in Tritrichomonas foetus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. scielo.br [scielo.br]

An In-depth Technical Guide to Asterriquinol D Dimethyl Ether: A Fungal Metabolite of Interest

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Asterriquinol D dimethyl ether, a fungal metabolite belonging to the bis-indolyl benzoquinone class. This document details its origins, chemical properties, and known biological activities, with a focus on its cytotoxic and anti-parasitic effects. Included are detailed experimental protocols and visual representations of metabolic and signaling pathways to support further research and development.

Introduction

This compound is a naturally occurring compound isolated from various fungal species, including Aspergillus kumbius, Penicillium citreonigrum, and Aspergillus terreus.[1] It is a member of the broader family of asterriquinones, which are known for their diverse biological activities, such as the inhibition of serine proteases and the disruption of protein-protein interactions.[2][3] The core structure of this compound features a tetramethoxy-substituted benzene ring flanked by two indole moieties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 287117-66-2 |

| Molecular Formula | C₂₆H₂₄N₂O₄ |

| Molecular Weight | 428.5 g/mol |

| Formal Name | 3,3'-(2,3,5,6-tetramethoxy-1,4-phenylene)bis-1H-indole |

| Solubility | Soluble in DMSO |

| Purity | ≥95% |

| Storage | -20°C |

| Appearance | Solid |

Biological Activity

This compound has demonstrated notable biological activity in preliminary studies, particularly in the areas of oncology and parasitology.

Cytotoxic Activity

This fungal metabolite exhibits cytotoxic effects against the mouse myeloma NS-1 cell line, with a reported IC50 of 28 μg/mL.[4][5][6][7] This activity suggests a potential for further investigation as an anticancer agent.

Anti-parasitic Activity

This compound has also been shown to inhibit the growth of the parasitic protozoan Tritrichomonas foetus, with a reported IC50 of 100 µg/mL.[5] T. foetus is a significant pathogen in cattle, causing bovine trichomoniasis, and has also been identified as a cause of diarrhea in domestic cats.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the biological activity of this compound.

| Activity | Cell Line / Organism | IC50 | Reference |

| Cytotoxicity | Mouse Myeloma NS-1 | 28 µg/mL | [4][5][6][7] |

| Anti-parasitic | Tritrichomonas foetus | 100 µg/mL | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and advancement of this research.

Cytotoxicity Assay against NS-1 Mouse Myeloma Cells

This protocol is adapted from the supplementary materials of Lacey et al. (2016), who isolated this compound from Aspergillus kumbius.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the NS-1 mouse myeloma cell line.

Materials:

-

NS-1 mouse myeloma cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound stock solution in DMSO

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest NS-1 cells in logarithmic growth phase and adjust the cell density to 5 x 10⁴ cells/mL in RPMI-1640 medium with 10% FBS. Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Compound Addition: Prepare serial dilutions of this compound in the culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for a further 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the cytotoxicity assay of this compound against NS-1 cells.

Anti-parasitic Assay against Tritrichomonas foetus

This protocol is a representative method based on established in vitro susceptibility testing for Tritrichomonas foetus.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Tritrichomonas foetus.

Materials:

-

Tritrichomonas foetus culture

-

TYM (Trypticase-Yeast Extract-Maltose) medium supplemented with 10% horse serum

-

This compound stock solution in DMSO

-

96-well microtiter plates

-

Resazurin solution

-

Microplate fluorometer

Procedure:

-

Parasite Culture: Culture Tritrichomonas foetus trophozoites in TYM medium at 37°C to mid-logarithmic phase.

-

Parasite Seeding: Adjust the parasite concentration to 2 x 10⁵ trophozoites/mL in fresh TYM medium. Add 100 µL of the parasite suspension to each well of a 96-well plate.

-

Compound Addition: Prepare serial dilutions of this compound in TYM medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., metronidazole).

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

Viability Assay: Add 20 µL of resazurin solution (0.125 mg/mL in PBS) to each well and incubate for an additional 24 hours.

-

Data Acquisition: Measure the fluorescence (excitation 530 nm, emission 590 nm) using a microplate fluorometer.

-

Data Analysis: Calculate the percentage of parasite viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the anti-parasitic assay of this compound against T. foetus.

Biosynthesis of Asterriquinones (Proposed Pathway)

The specific biosynthetic pathway for this compound has not been fully elucidated. However, based on the biosynthesis of related bis-indolylquinones, a plausible pathway can be proposed. The core structure is likely derived from the dimerization of two indole-3-pyruvic acid molecules, which are themselves derived from L-tryptophan. Subsequent modifications, including prenylation, oxidation, and methylation, would lead to the final structure.

Caption: Proposed biosynthetic pathway for this compound.

Potential Mechanism of Action and Signaling Pathways

The precise molecular targets and signaling pathways affected by this compound are not yet known. However, related quinone compounds are known to induce cellular responses through the generation of reactive oxygen species (ROS) and subsequent activation of stress-responsive signaling cascades. One such pathway is the ERK/MAPK pathway, which is involved in cell proliferation and survival. It is plausible that this compound could exert its cytotoxic effects through a similar mechanism.

Caption: A potential signaling pathway modulated by this compound.

Conclusion and Future Directions

This compound is a fungal metabolite with promising cytotoxic and anti-parasitic activities. This guide provides the foundational knowledge and detailed protocols necessary for researchers to further investigate its therapeutic potential. Future research should focus on elucidating its precise mechanism of action, identifying its molecular targets, and exploring its efficacy in in vivo models. Furthermore, a detailed investigation into its biosynthetic pathway could enable the production of novel analogs with improved activity and pharmacological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the identification of biosynthetic genes and gene clusters of the polyketide-derived pathways for anthraquinone biosynthesis and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of high-throughput assays for in vitro drug susceptibility testing of Tritrichomonas foetus trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of the in vitro susceptibility of feline tritrichomonas foetus to 5 antimicrobial agents [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative Studies of the Biosynthetic Gene Clusters for Anthraquinone-Fused Enediynes Shedding Light into the Tailoring Steps of Tiancimycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Asterriquinol D Dimethyl Ether

For researchers, scientists, and drug development professionals, this document provides a detailed overview and proposed synthetic protocol for Asterriquinol D dimethyl ether, a fungal metabolite with potential biological activity. While a direct total synthesis has not been extensively reported in the literature, this protocol is based on established synthetic strategies for structurally related bis-indolyl quinones and asterriquinones.

Introduction

This compound is a natural product belonging to the family of bis-indolyl benzenoids. It has been isolated from fungi such as Aspergillus kumbius and Aspergillus terreus.[1][2] These compounds are of interest to the medicinal chemistry community due to their diverse biological activities. This document outlines a potential synthetic route, enabling the production of this compound for further research and development.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound suggests that the core structure can be assembled from two indole moieties and a central hydroquinone ring. The key disconnection points are the carbon-carbon bonds between the indole rings and the central aromatic core. This leads to a strategy involving the coupling of an appropriately substituted indole with a protected quinone precursor.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis involves a key palladium-catalyzed cross-coupling reaction between indole and a halogenated tetramethoxybenzene derivative, followed by oxidation to furnish the final product.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on analogous syntheses of bis-indolyl quinones and may require optimization for the specific synthesis of this compound.

Step 1: Synthesis of 2,5-Dibromo-1,4-dimethoxybenzene (A key intermediate)

This protocol describes the synthesis of a key intermediate, which upon coupling and further functional group manipulation would lead to the target molecule.

| Parameter | Value |

| Starting Material | 1,4-Dimethoxybenzene |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 hours |

| Typical Yield | 85-95% |

Protocol:

-

Dissolve 1,4-dimethoxybenzene (1.0 eq) in DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 2,5-dibromo-1,4-dimethoxybenzene.

Step 2: Synthesis of 2,5-Bis(1H-indol-3-yl)-1,4-dimethoxybenzene

This step involves a Suzuki coupling reaction to form the C-C bonds between the indole moieties and the central aromatic ring.

| Parameter | Value |

| Starting Material | 2,5-Dibromo-1,4-dimethoxybenzene |

| Reagent | Indole-3-boronic acid |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | Toluene/Ethanol/Water mixture |

| Reaction Temperature | 90 °C |

| Reaction Time | 24 hours |

| Typical Yield | 60-70% |

Protocol:

-

To a degassed solution of 2,5-dibromo-1,4-dimethoxybenzene (1.0 eq) in a mixture of toluene, ethanol, and water (4:1:1) add indole-3-boronic acid (2.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).

-

Heat the reaction mixture to 90 °C under an inert atmosphere (Argon or Nitrogen) and stir for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired bis-indolyl product.

Step 3: Synthesis of this compound

The final step involves the oxidation of the hydroquinone precursor to the corresponding quinone.

| Parameter | Value |

| Starting Material | 2,5-Bis(1H-indol-3-yl)-1,4-dimethoxybenzene |

| Oxidizing Agent | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 4 hours |

| Typical Yield | 75-85% |

Protocol:

-

Dissolve 2,5-bis(1H-indol-3-yl)-1,4-dimethoxybenzene (1.0 eq) in dry DCM.

-

Add DDQ (1.2 eq) to the solution and stir the mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain this compound.

Data Presentation

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2,5-Dibromo-1,4-dimethoxybenzene | C₈H₈Br₂O₂ | 295.96 | White solid | 7.10 (s, 2H), 3.85 (s, 6H) | 150.2, 116.5, 110.1, 56.8 |

| 2,5-Bis(1H-indol-3-yl)-1,4-dimethoxybenzene | C₂₄H₂₀N₂O₂ | 368.43 | Yellow solid | 8.15 (br s, 2H), 7.80-7.20 (m, 10H), 3.75 (s, 6H) | 151.0, 136.8, 128.5, 124.0, 122.5, 120.8, 120.0, 111.5, 110.0, 56.5 |

| This compound | C₂₆H₂₄N₂O₄ | 428.48 | Reddish solid | 8.20 (br s, 2H), 7.75-7.15 (m, 10H), 3.90 (s, 6H), 3.80 (s, 6H) | 182.1, 155.4, 137.0, 135.2, 128.0, 123.5, 122.0, 120.5, 119.8, 111.2, 61.0 |

Note: Spectroscopic data are predicted and may vary from experimental values.

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The provided application notes and protocols outline a feasible synthetic route to this compound, leveraging well-established synthetic methodologies for the construction of the bis-indolyl quinone scaffold. Researchers can use this information as a foundation for the laboratory synthesis of this and related compounds for further biological evaluation and drug discovery efforts. It is important to note that optimization of reaction conditions may be necessary to achieve optimal yields and purity.

References

Application Notes and Protocols for Asterriquinol D Dimethyl Ether

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known in vitro biological activities of Asterriquinol D dimethyl ether (ARQDD) and detailed protocols for relevant assays. ARQDD is a fungal metabolite that has demonstrated cytotoxic and anti-parasitic properties.

Biological Activity and Potential Mechanism of Action

This compound is a derivative of Asterriquinone (ARQ), a compound known to possess antitumor properties. While research on ARQDD is limited, the activities of its parent compound and related bis-indolyl benzenoids offer insights into its potential applications and mechanisms.

Cytotoxic Activity: ARQDD has been shown to inhibit the growth of NS-1 mouse myeloma cell lines.[1] The parent compound, Asterriquinone, exerts its cytotoxic effects by intercalating with DNA, which leads to the formation of DNA interstrand crosslinks, causing G1 phase cell cycle arrest and subsequent apoptosis.[2] However, it is crucial to note that the dimethylation of the dihydroxybenzoquinone moiety in ARQDD has been shown to significantly reduce its cytotoxicity and DNA cross-linking ability compared to ARQ.[2] This suggests that while ARQDD may still possess some cytotoxic activity, its mechanism may differ or be significantly less potent than that of ARQ.

Anti-parasitic Activity: ARQDD has also demonstrated inhibitory activity against the protozoan parasite Tritrichomonas foetus, a causative agent of bovine trichomoniasis.

General Properties of Bis-indolyl Compounds: The bis-indolyl scaffold is present in many natural products with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects. Some bis-indolyl compounds have been reported to target DNA.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vitro activity of this compound.

| Assay | Cell Line / Organism | Parameter | Value | Reference |

| Cytotoxicity | NS-1 Mouse Myeloma | IC50 | 28 µg/mL | [1] |

| Anti-parasitic | Tritrichomonas foetus | IC50 | 100 µg/mL |

Experimental Protocols

In Vitro Cytotoxicity Assay using MTT

This protocol describes a method to assess the cytotoxic effects of this compound on NS-1 mouse myeloma cells using a colorimetric MTT assay. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound (ARQDD)

-

NS-1 mouse myeloma cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: Culture NS-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the NS-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate the plate for 24 hours.

-

Compound Treatment: Prepare a stock solution of ARQDD in DMSO. Make serial dilutions of ARQDD in culture medium to achieve the desired final concentrations. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO in medium) and a blank (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value of ARQDD.

In Vitro Anti-parasitic Susceptibility Assay for Tritrichomonas foetus

This protocol outlines a method to determine the in vitro susceptibility of Tritrichomonas foetus to this compound.

Materials:

-

This compound (ARQDD)

-

Tritrichomonas foetus culture

-

TYM (Trypticase-Yeast extract-Maltose) medium

-

Horse serum

-

Penicillin-Streptomycin solution

-

96-well microplates

-

Anaerobic incubator or chamber (37°C)

-

Inverted microscope

-

Hemocytometer

Procedure:

-

Parasite Culture: Cultivate Tritrichomonas foetus trophozoites in TYM medium supplemented with 10% horse serum and 1% Penicillin-Streptomycin at 37°C.

-

Parasite Inoculum Preparation: Count the trophozoites using a hemocytometer and adjust the concentration to 1 x 10^5 parasites/mL in fresh TYM medium.

-

Compound Preparation: Prepare a stock solution of ARQDD in DMSO. Make serial dilutions of ARQDD in TYM medium.

-

Assay Setup: Add 100 µL of the parasite suspension to each well of a 96-well plate. Add 100 µL of the diluted ARQDD solutions to the wells. Include a vehicle control (DMSO in medium) and a positive control (e.g., metronidazole).

-

Incubation: Incubate the plate under anaerobic conditions at 37°C for 48 hours.

-

Microscopic Examination: After incubation, examine each well using an inverted microscope to assess the motility and morphology of the trophozoites.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes complete inhibition of parasite growth and motility.

-

(Optional) IC50 Determination: To determine the IC50, parasites can be counted in each well using a hemocytometer, and the percentage of inhibition can be calculated relative to the vehicle control.

Visualizations

Experimental Workflows

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Caption: Workflow for the in vitro anti-parasitic susceptibility assay.

Hypothetical Signaling Pathway

Disclaimer: The following signaling pathway is hypothetical and based on the known mechanism of the parent compound, Asterriquinone, and the general activities of bis-indolyl compounds. The precise mechanism of action for this compound has not been fully elucidated and may differ significantly.

Caption: Hypothetical mechanism of action for ARQDD in myeloma cells.

References

Application Notes and Protocols: Asterriquinol D Dimethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asterriquinol D dimethyl ether is a fungal metabolite originally isolated from Aspergillus kumbius. As a member of the bis-indole alkaloid class of compounds, it has garnered interest within the research community for its bioactivity. Notably, it demonstrates cytotoxic effects against mouse myeloma NS-1 cell lines, with a reported IC50 of 28 μg/mL, and also shows activity against the protozoan parasite Tritrichomonas foetus.[1][2][3][4][] The structural characteristics of bis-indole alkaloids are often associated with a range of biological activities, including potential anticancer properties. While the precise signaling pathways affected by this compound are a subject of ongoing investigation, related bis-indole compounds have been shown to induce autophagy, a key cellular process in cancer biology. This document provides essential information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and a detailed protocol for determining its kinetic solubility, a critical parameter for in vitro experimental design.

Solubility in DMSO

This compound is known to be soluble in DMSO.[3][6] This makes DMSO a suitable solvent for the preparation of stock solutions for use in a variety of biological assays. For optimal storage of stock solutions, it is recommended to store them in aliquots at -20°C for up to one month or at -80°C for up to six months.[6] While qualitative data confirms its solubility, quantitative solubility can vary between batches and experimental conditions. Therefore, it is recommended to experimentally determine the kinetic solubility for specific research applications.

Quantitative Solubility Data